Ethyl 2-(chlorosulfonyl)-2-fluoroacetate
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Overview
Description
Ethyl 2-(chlorosulfonyl)-2-fluoroacetate is an organosulfur compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group and a fluoroacetate moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chlorosulfonyl)-2-fluoroacetate typically involves the reaction of ethyl fluoroacetate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{O}_2\text{CCH}_2\text{F} + \text{ClSO}_3\text{H} \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CCH}(\text{SO}_2\text{Cl})\text{F} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chlorosulfonyl)-2-fluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and ethyl fluoroacetate.
Reduction: Reduction of the chlorosulfonyl group can yield sulfonamides or sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be employed, with water or aqueous solutions of acids/bases as the hydrolyzing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major products are sulfonic acids and ethyl fluoroacetate.
Reduction: The primary products are sulfonamides or sulfonic acids, depending on the reducing agent and conditions.
Scientific Research Applications
Ethyl 2-(chlorosulfonyl)-2-fluoroacetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds, including sulfonamides and sulfonate esters.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl fluoride groups for studying enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those containing sulfonamide moieties.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers, where its reactivity and functional groups are exploited.
Mechanism of Action
The mechanism of action of Ethyl 2-(chlorosulfonyl)-2-fluoroacetate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Ethyl 2-(chlorosulfonyl)-2-fluoroacetate can be compared with other similar compounds such as:
Ethyl 2-(chlorosulfonyl)acetate: Lacks the fluoro group, making it less reactive in certain nucleophilic substitution reactions.
Mthis compound: The methyl ester variant, which may exhibit different reactivity and solubility properties.
Ethyl 2-(bromosulfonyl)-2-fluoroacetate: Contains a bromosulfonyl group instead of chlorosulfonyl, leading to different reactivity patterns.
The uniqueness of this compound lies in its combination of the chlorosulfonyl and fluoroacetate groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
ethyl 2-chlorosulfonyl-2-fluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClFO4S/c1-2-10-4(7)3(6)11(5,8)9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTNRSISUKPNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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